molecular formula C12H11N3O2 B13333225 6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione

6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13333225
M. Wt: 229.23 g/mol
InChI Key: AHHJLFRVHJYOMG-UHFFFAOYSA-N
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Description

6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione is a heterocyclic compound that features both an indoline and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione typically involves the condensation of indoline derivatives with pyrimidine precursors under specific reaction conditions. One common method involves the use of a base such as sodium hydride in an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The indoline moiety can be oxidized to form indole derivatives.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: Both the indoline and pyrimidine rings can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Bases like sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indoline moiety can yield indole derivatives, while reduction of the pyrimidine ring can produce dihydropyrimidine compounds.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Studied for its potential use in drug development, particularly as inhibitors of specific enzymes or receptors.

Mechanism of Action

The mechanism of action of 6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione depends on its specific application. In medicinal chemistry, it may act by binding to and inhibiting the activity of certain enzymes or receptors. The indoline and pyrimidine rings can interact with biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions, thereby modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    Indoline derivatives: Compounds like indoline-2,3-dione and indoline-2-carboxylic acid.

    Pyrimidine derivatives: Compounds such as pyrimidine-2,4-dione and 5-fluorouracil.

Uniqueness

6-(indolin-1-yl)pyrimidine-2,4(1H,3H)-dione is unique due to the combination of indoline and pyrimidine rings in a single molecule. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

6-(2,3-dihydroindol-1-yl)-1H-pyrimidine-2,4-dione

InChI

InChI=1S/C12H11N3O2/c16-11-7-10(13-12(17)14-11)15-6-5-8-3-1-2-4-9(8)15/h1-4,7H,5-6H2,(H2,13,14,16,17)

InChI Key

AHHJLFRVHJYOMG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=CC=CC=C21)C3=CC(=O)NC(=O)N3

Origin of Product

United States

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